molecular formula C16H12N8O3S B2407183 N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1396864-72-4

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2407183
CAS RN: 1396864-72-4
M. Wt: 396.39
InChI Key: WCWVCWNZYSNKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H12N8O3S and its molecular weight is 396.39. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

The compound’s structure suggests it may exhibit anticancer activity. Researchers have synthesized a new series of boron-based benzo [c] [1,2,5]oxadiazoles and benzo [c] [1,2,5]thiadiazoles targeting tumor hypoxia . Hypoxia, a hallmark of tumor cells, contributes to cancer metastasis, angiogenesis, and drug resistance. Developing agents that specifically target hypoxic tumor regions is crucial. These boron-based compounds represent a novel approach in this context.

Hypoxia Inhibition

The synthesized hybrids are designed to inhibit hypoxia-inducing factors, such as HIF-1, which play a role in drug resistance and radiation therapy resistance . By targeting tumor hypoxia, these compounds may enhance the effectiveness of cancer treatments.

Characterization and Biological Studies

The synthesized compounds were characterized using suitable spectroscopic techniques . However, the biological studies are still underway. Further investigations will determine their efficacy, toxicity, and potential clinical applications.

Mechanism of Action

Target of Action

Compounds with a thiazole ring have been found to exert a broad spectrum of biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These diverse activities suggest that the compound may interact with multiple targets in the body.

Mode of Action

The mesoionic character of the thiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This interaction could lead to various changes in the cell, depending on the specific target and the nature of the interaction.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives , it can be inferred that this compound may influence multiple biochemical pathways. The exact pathways and their downstream effects would depend on the specific targets of the compound.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could influence its absorption and distribution in the body.

Result of Action

The diverse biological activities of thiazole derivatives suggest that this compound could have multiple effects at the molecular and cellular level .

properties

IUPAC Name

N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-2,1,3-benzothiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N8O3S/c17-14(25)8-23-16(27)24(22-21-23)11-4-2-10(3-5-11)18-15(26)9-1-6-12-13(7-9)20-28-19-12/h1-7H,8H2,(H2,17,25)(H,18,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWVCWNZYSNKLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=NSN=C3C=C2)N4C(=O)N(N=N4)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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